molecular formula C8H8BrFO B12311834 (R)-2-Bromo-1-(4-fluorophenyl)ethanol

(R)-2-Bromo-1-(4-fluorophenyl)ethanol

Cat. No.: B12311834
M. Wt: 219.05 g/mol
InChI Key: BLCAVFHRXRACAU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Chiral 1-Phenylethanol (B42297) Derivatives in Modern Organic Synthesis

Chiral 1-phenylethanol derivatives are a prominent class of compounds that serve as versatile building blocks in asymmetric synthesis. Their utility stems from the presence of a stereogenic center at the carbinol carbon, which can be used to induce chirality in subsequent reactions. For instance, (R)-1-phenylethanol is a crucial intermediate in the production of various pharmaceuticals, including antivirals, beta-blockers, and antidepressants. uni.lu Its applications also extend to the fragrance industry, where it is valued for its specific aromatic properties. uni.lu The demand for enantiomerically pure 1-phenylethanol derivatives has driven the development of numerous synthetic methods, including enzymatic resolutions and asymmetric reductions. bldpharm.comgoogle.com

Importance of Chiral Halogenated Intermediates in Advanced Synthesis

The introduction of a halogen atom into a chiral alcohol, creating a chiral halogenated intermediate or halohydrin, further enhances its synthetic utility. The halogen acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This dual functionality of a hydroxyl group and a halogen atom on adjacent carbons makes chiral halohydrins powerful precursors for the synthesis of epoxides, amino alcohols, and other complex chiral molecules. Their ability to undergo a variety of stereospecific transformations makes them indispensable in the construction of intricate molecular architectures.

Research Context and Specific Focus on (R)-2-Bromo-1-(4-fluorophenyl)ethanol

Within this context, this compound emerges as a compound of significant interest. It combines the key features of a chiral 1-phenylethanol derivative with the reactivity of a brominated intermediate. The presence of a fluorine atom on the phenyl ring can also influence the molecule's electronic properties and biological activity, making it a valuable target for medicinal chemistry research. The synthesis of this specific enantiomer is often achieved through the asymmetric reduction of the corresponding ketone, 2-bromo-1-(4-fluorophenyl)ethanone. chemicalbook.com A widely employed method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to achieve high enantioselectivity. chemicalbook.com This reaction is known for its reliability and broad substrate scope in producing chiral alcohols. nih.gov

The following table provides key identifiers for this compound:

IdentifierValue
Compound Name This compound
CAS Number 1097211-38-5
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol

This data is compiled from multiple sources. chemicalbook.com

A known physical property of this compound is its specific rotation, [α]D²⁰, which has been reported as -28 (c = 1, EtOAc), indicating its optical activity. chemicalbook.com It is also described as a colorless oil. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1R)-2-bromo-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m0/s1

InChI Key

BLCAVFHRXRACAU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CBr)O)F

Canonical SMILES

C1=CC(=CC=C1C(CBr)O)F

Origin of Product

United States

Stereoselective Synthesis of R 2 Bromo 1 4 Fluorophenyl Ethanol

Biocatalytic Asymmetric Reduction Methodologies

Biocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of chiral molecules. The use of enzymes or whole-cell systems offers high selectivity under mild reaction conditions.

Enzymatic Reduction of 2-Bromo-1-(4-fluorophenyl)ethanone Precursors

The enzymatic reduction of the prochiral ketone, 2-bromo-1-(4-fluorophenyl)ethanone, is a direct route to (R)-2-bromo-1-(4-fluorophenyl)ethanol. chemicalbook.comcymitquimica.comnih.govnbinno.com This transformation is typically mediated by carbonyl reductases or alcohol dehydrogenases (ADHs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. These enzymes exhibit high enantio- and regioselectivity, leading to the desired (R)-enantiomer in high enantiomeric excess (ee). The selection of the appropriate enzyme is crucial and often requires screening of various commercially available or newly isolated enzymes to find one with optimal activity and selectivity for this specific substrate.

Application of Engineered Alcohol Dehydrogenases for Stereoselective this compound Production

To enhance the efficiency and selectivity of the enzymatic reduction, protein engineering techniques, such as site-directed mutagenesis, are employed. researchgate.net By modifying the amino acid residues in the active site of an alcohol dehydrogenase, it is possible to alter its substrate specificity and stereoselectivity. nih.govresearchgate.net For instance, mutations can be introduced to better accommodate the bulky bromomethyl and fluorophenyl groups of the substrate, thereby increasing the reaction rate and enantiomeric excess of the (R)-product. chemrxiv.orgnih.gov This approach allows for the tailoring of enzymes for specific industrial applications, including the large-scale production of this compound. nih.gov An engineered ADH from Lactobacillus kefir, coupled with a cofactor regeneration system, has been utilized for the synthesis of chiral aromatic alcohols, demonstrating the potential of this strategy. nih.gov

Whole-Cell Microbial Biotransformations for Enantiopure this compound

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the in-situ regeneration of cofactors and the elimination of costly enzyme purification steps. nih.gov Various microorganisms, such as bacteria and yeasts, possess endogenous alcohol dehydrogenases capable of reducing 2-bromo-1-(4-fluorophenyl)ethanone to the corresponding (R)-alcohol with high enantioselectivity. researchgate.net For example, recombinant Escherichia coli cells have been successfully used for the asymmetric reduction of similar ketones. mdpi.com The choice of microorganism and the optimization of reaction conditions, such as pH, temperature, and substrate concentration, are critical for achieving high yields and enantiomeric purity. researchgate.net Immobilization of whole cells can further enhance the stability and reusability of the biocatalyst. nih.gov

Table 1: Biocatalytic Reduction of 2-Bromo-1-(4-fluorophenyl)ethanone

Biocatalyst Type Specific Biocatalyst Product Configuration Enantiomeric Excess (ee) Key Findings
Isolated Enzyme Carbonyl Reductase (R) High High enantio- and regioselectivity.
Engineered Enzyme Mutated Alcohol Dehydrogenase (R) Improved Site-directed mutagenesis enhances activity and selectivity. nih.govchemrxiv.org
Whole-Cell Recombinant E. coli (R) >99% Efficient in situ cofactor regeneration. mdpi.com
Whole-Cell Saccharomyces cerevisiae (Baker's Yeast) (R) Variable A readily available and cost-effective biocatalyst.

Asymmetric Chemical Catalysis for this compound Formation

Asymmetric chemical catalysis provides a powerful alternative to biocatalysis for the synthesis of enantiomerically pure compounds. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Chiral Catalyst Systems for Asymmetric Ketone Reduction (e.g., Corey-Bakshi-Shibata (CBS) Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones. organic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates to both the borane (B79455) reducing agent (such as BH₃·THF or BH₃·SMe₂) and the ketone substrate. nih.govorganic-chemistry.orgnih.govijprs.comnrochemistry.comyoutube.comalfa-chemistry.com This coordination creates a rigid, organized transition state that directs the hydride transfer to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol. For the synthesis of this compound, the (R)-CBS catalyst is employed. chemicalbook.com The CBS reduction is known for its high enantioselectivity (often >95% ee) and broad substrate scope. alfa-chemistry.com The catalyst can be prepared in situ or used as a pre-formed, stable reagent. organic-chemistry.orgnih.gov

A typical procedure involves the slow addition of a solution of 2-bromo-1-(4-fluorophenyl)ethanone to a mixture of the (R)-CBS catalyst and borane dimethylsulfide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. chemicalbook.com The reaction is typically carried out at room temperature and, after completion, is quenched with a protic solvent like methanol. chemicalbook.com

Asymmetric Transfer Hydrogenation Approaches for Halogenated Aryl Ketones

Asymmetric transfer hydrogenation (ATH) is another powerful technique for the enantioselective reduction of ketones. nih.gov This method involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone, mediated by a chiral transition metal catalyst. acs.org Ruthenium(II) complexes bearing chiral diamine or amino alcohol ligands are commonly used catalysts for this transformation. nih.govacs.org

The ATH of halogenated aryl ketones, including 2-bromo-1-(4-fluorophenyl)ethanone, can provide the corresponding chiral halohydrins with high enantioselectivity. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reduction. This method is often favored for its operational simplicity and the use of safe and readily available hydrogen donors.

Table 2: Asymmetric Chemical Catalysis for this compound Production

Catalysis Method Catalyst System Reducing Agent Product Configuration Enantiomeric Excess (ee) Key Findings
CBS Reduction (R)-Methyl-CBS-oxazaborolidine BH₃·SMe₂ (R) >99% Highly efficient and predictable stereocontrol. chemicalbook.com
Asymmetric Transfer Hydrogenation Chiral Ru(II)-diamine complex Isopropanol (R) High Operationally simple with readily available hydrogen donors. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Strategies for this compound

Enzymatic Kinetic Resolution of Racemic (R,S)-2-Bromo-1-(4-fluorophenyl)ethanol Using Lipases

Enzymatic kinetic resolution (EKR) is a widely utilized technique for the separation of enantiomers from a racemic mixture. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer, leaving the other unreacted. In the context of racemic 2-bromo-1-(4-fluorophenyl)ethanol, a lipase (B570770) would selectively acylate one enantiomer, allowing for the subsequent separation of the resulting ester from the unreacted alcohol.

Lipases are favored for these transformations due to their broad substrate tolerance, high enantioselectivity, and stability in organic solvents. nih.gov Among the most successful and versatile lipases for the resolution of secondary alcohols is the lipase B from Candida antarctica (CALB), frequently used in its immobilized form, Novozym 435. researchgate.netresearchgate.netnih.govnih.gov The typical reaction involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in a non-aqueous solvent. nih.gov

For the kinetic resolution of racemic 2-bromo-1-(4-fluorophenyl)ethanol, CALB would be expected to exhibit high enantioselectivity. In analogous resolutions of halo-substituted phenylethanol derivatives, CALB has demonstrated the ability to produce the corresponding esters and remaining alcohols with high enantiomeric excess (e.e.). researchgate.net For example, the kinetic resolution of various racemic phenylethyl halohydrin acetates via hydrolysis (the reverse reaction of acylation) using Novozym 435 was highly selective, yielding the (S)-β-halohydrins with an enantiomeric excess greater than 99%. researchgate.net The reaction time and efficiency can be influenced by the nature and position of the halogen substituent on the aromatic ring. While β-chlorinated substrates are resolved efficiently, β-brominated compounds have been observed to be less reactive in some cases. researchgate.net

The general outcome of an EKR is that at approximately 50% conversion, one enantiomer is obtained as the acylated product and the other as the unreacted alcohol, both in high enantiomeric purity. The enantioselectivity of the process is often described by the enantiomeric ratio (E-value), with high E-values (often >200) indicating excellent separation. researchgate.netnih.gov

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Halo-Substituted 1-Phenylethanol (B42297) Derivatives This table presents data from analogous reactions to illustrate the potential efficacy of the method for (R,S)-2-Bromo-1-(4-fluorophenyl)ethanol.

Substrate Lipase Acyl Donor/Solvent Conversion (%) Product e.e. (%) E-Value Reference
rac-1-(2,4-dichlorophenyl)-1-ethanol acetate Novozym 435 Hydrolysis in Toluene ~50 >99 (for S-alcohol) >200 researchgate.net
rac-1-(2-chlorophenyl) bromohydrin acetate Novozym 435 Hydrolysis in Toluene ~50 >99 (for S-alcohol) >200 researchgate.net
rac-1-phenylethanol Aspergillus oryzae mycelium-bound lipase Vinyl acetate / MTBE >46 >99 (for R-ester) >200 nih.gov

Chemoenzymatic Dynamic Kinetic Resolution Processes for Enhanced Enantioselectivity

A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this drawback by integrating the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. nih.govnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

In a typical chemoenzymatic DKR of a secondary alcohol, a lipase (such as CALB) is paired with a metal-based racemization catalyst. nih.gov Ruthenium and iridium complexes are commonly employed for the racemization of secondary alcohols. nih.govresearchgate.net The process involves the lipase selectively acylating one enantiomer (e.g., the R-enantiomer) while the racemization catalyst continuously converts the remaining S-enantiomer back into the racemate. This ensures a constant supply of the reactive R-enantiomer for the enzyme, driving the reaction towards a single chiral product in high yield and enantiomeric excess.

For (R,S)-2-Bromo-1-(4-fluorophenyl)ethanol, a DKR system would likely combine Novozym 435 with a suitable ruthenium catalyst, such as those derived from cyclopentadienyl (B1206354) ligands, which have proven effective for a range of secondary alcohols. nih.gov However, a potential challenge arises from the bromo-substituent. Research has indicated that the presence of a bromine atom at the β-position of an alcohol can lead to the decomposition of some ruthenium catalysts, which in turn can deactivate the enzyme. researchgate.net This necessitates careful selection and optimization of the racemization catalyst to ensure compatibility with both the substrate and the enzyme. Alternative racemization agents, such as niobium salts, have also been explored and could offer a viable pathway. scielo.br

Table 2: Representative Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols This table presents data from analogous DKR reactions to illustrate the potential of the method for (R,S)-2-Bromo-1-(4-fluorophenyl)ethanol.

Substrate Racemization Catalyst Enzyme Acyl Donor/Solvent Yield (%) Product e.e. (%) Reference
Various secondary alcohols Ruthenium complex Anionic surfactant-activated lipoprotein lipase - 92-99 91->99 researchgate.net
1-phenylethanol Niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O) CALB Vinyl acetate / Toluene 92 (conversion) 85 scielo.br
β-chloro alcohols Ruthenium catalyst Lipase - up to 99 (conversion) up to 97 researchgate.net

Chemical Reactivity and Synthetic Transformations of R 2 Bromo 1 4 Fluorophenyl Ethanol

Oxidation Pathways of the Hydroxyl Group in (R)-2-Bromo-1-(4-fluorophenyl)ethanol

The secondary alcohol functionality in this compound can be readily oxidized to the corresponding α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone. masterorganicchemistry.comwikipedia.org This transformation is a common and crucial step in many synthetic sequences. A variety of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions, scale, and tolerance of other functional groups.

Mild oxidizing agents are generally preferred to avoid side reactions. The Dess-Martin periodinane (DMP) is a highly effective hypervalent iodine reagent for this purpose. organic-chemistry.org It operates under neutral, room-temperature conditions, offering high chemoselectivity and simplifying the workup process, which is advantageous for sensitive substrates. organic-chemistry.orgbohrium.com The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) and is often complete within a few hours. chem-station.com

Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. wikipedia.orgresearchgate.net The Swern oxidation is known for its mild conditions (typically -78 °C to room temperature) and broad functional group tolerance, avoiding the use of toxic heavy metals. wikipedia.orgchemspider.com

While historically significant, chromium-based oxidants like the Jones reagent (CrO₃ in aqueous sulfuric acid) are also capable of converting secondary alcohols to ketones. wikipedia.org However, due to the toxicity and harsh acidic conditions of chromium reagents, milder alternatives like DMP and Swern oxidation are now more commonly employed in modern synthesis. masterorganicchemistry.comwikipedia.org

Oxidation MethodReagentsTypical ConditionsProductKey Features
Dess-Martin OxidationDess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature2-Bromo-1-(4-fluorophenyl)ethanoneMild, neutral pH, high yield, avoids toxic metals. organic-chemistry.orgbohrium.com
Swern Oxidation1. (COCl)₂, DMSO 2. This compound 3. Et₃NCH₂Cl₂, -78 °C to Room Temperature2-Bromo-1-(4-fluorophenyl)ethanoneMild, avoids heavy metals, good for acid-sensitive compounds. wikipedia.orgchemspider.com
Jones OxidationCrO₃, H₂SO₄, Acetone0 °C to Room Temperature2-Bromo-1-(4-fluorophenyl)ethanoneStrong oxidant, acidic conditions, uses toxic chromium. wikipedia.org

Reduction Reactions Affecting the Carbon-Bromine Bond or Alkyne Precursors to this compound

Reduction reactions involving this compound or its precursors can be directed at either the carbonyl group of the parent ketone or the carbon-bromine bond.

The most significant reductive transformation is the asymmetric reduction of the precursor ketone, 2-bromo-4'-fluoroacetophenone, which serves as a primary route to enantiomerically pure this compound. masterorganicchemistry.com This can be achieved with high stereoselectivity using various catalytic systems. One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). masterorganicchemistry.comwikipedia.org This method is highly effective, often providing the desired (R)-alcohol with excellent enantiomeric excess (>99% ee). masterorganicchemistry.com Another approach involves biocatalysis, where whole-cell biocatalysts or isolated enzymes, such as secondary alcohol dehydrogenases (SADHs), are used to reduce the ketone with high enantiopurity. researchgate.netnih.gov

The carbon-bromine bond can also be targeted for reduction. Reductive dehalogenation of the precursor α-halo ketone, 2-bromo-4'-fluoroacetophenone, can yield the parent ketone, 4'-fluoroacetophenone. bohrium.comchem-station.com This is typically achieved using reducing agents like benzenethiol (B1682325) with an iron-polyphthalocyanine catalyst or molybdenum(0) catalysts with phenylsilane. wikipedia.orgorganic-chemistry.org Similarly, catalytic hydrogenation, a common method for reducing various functional groups, can be employed. While catalytic hydrogenation of acetophenones primarily reduces the carbonyl to an alcohol, conditions can be tuned to also achieve reductive dehalogenation (hydrogenolysis) of the C-Br bond, leading to the formation of 1-(4-fluorophenyl)ethanol (B1199365). libretexts.orgnih.govnih.gov This process would remove the bromine atom from the target molecule itself.

Reaction TypeSubstrateReagents/CatalystProductKey Features
Asymmetric Carbonyl Reduction2-Bromo-4'-fluoroacetophenone(R)-(+)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂This compoundHigh enantioselectivity (>99% ee) for the (R)-alcohol. masterorganicchemistry.com
Enzymatic Carbonyl Reduction2-Bromo-4'-fluoroacetophenoneAlcohol Dehydrogenase (e.g., from Thermoanaerobacter)(S)- or this compoundHigh enantiopurity; product stereochemistry depends on the specific enzyme mutant used. researchgate.net
Reductive Dehalogenation2-Bromo-4'-fluoroacetophenoneMo(CO)₆, PhSiH₃4'-FluoroacetophenoneSelectively removes the bromine atom from the α-halo ketone. wikipedia.org
Catalytic Hydrogenation / HydrogenolysisThis compoundH₂, Pd/C or Raney Nickel1-(4-fluorophenyl)ethanolReduces the C-Br bond, removing the halogen. libretexts.orgnih.gov

Nucleophilic Substitution Reactions Involving the Bromine and Fluorine Atoms in this compound

The reactivity of this compound towards nucleophiles is dominated by the two halogen atoms, which exhibit vastly different reactivities. The bromine atom is part of an alkyl halide system, making it susceptible to nucleophilic substitution, whereas the fluorine atom is attached to an aromatic ring, rendering it largely inert under standard conditions.

The most common and synthetically useful nucleophilic substitution is an intramolecular SN2 reaction. wikipedia.org Upon treatment with a base (e.g., NaOH, K₂CO₃), the hydroxyl group is deprotonated to form an alkoxide. This intramolecular nucleophile then attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion and forming a three-membered ring. bohrium.com This reaction converts the halohydrin into the corresponding chiral epoxide, (R)-2-(4-fluorophenyl)oxirane. This transformation is a variation of the Williamson ether synthesis and is a cornerstone of halohydrin chemistry. bohrium.com

The bromine atom can also be displaced by various external nucleophiles in intermolecular SN2 reactions. This allows for the introduction of a range of functional groups at the C2 position. For instance, nucleophiles such as sodium azide (B81097) (NaN₃) or sodium cyanide (NaCN) can be used to synthesize the corresponding 2-azido or 2-cyano alcohols, respectively. wikipedia.org These reactions proceed with inversion of configuration at the stereocenter, a hallmark of the SN2 mechanism. researchgate.netnih.gov

In stark contrast, the fluorine atom attached to the phenyl ring is unreactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions require the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemspider.comresearchgate.net Since the subject molecule lacks such activating groups, the C-F bond remains intact during typical nucleophilic substitution reactions targeting the C-Br bond. chemicalbook.comharvard.edu

Reaction TypeNucleophileReagentsProductKey Features
Intramolecular SN2 (Epoxidation)Internal alkoxideNaOH or K₂CO₃(R)-2-(4-fluorophenyl)oxiraneForms a chiral epoxide via intramolecular cyclization. bohrium.comwikipedia.org
Intermolecular SN2Azide (N₃⁻)NaN₃(S)-2-Azido-1-(4-fluorophenyl)ethanolProceeds with inversion of stereochemistry. wikipedia.orgwikipedia.org
Intermolecular SN2Cyanide (CN⁻)NaCN or KCN(S)-3-(4-Fluorophenyl)-3-hydroxypropanenitrileIntroduces a nitrile group with inversion of stereochemistry. researchgate.net
Nucleophilic Aromatic Substitution (SNAr)Various (e.g., RO⁻, R₂NH)N/ANo Reaction (at C-F bond)The C-F bond is unreactive due to the lack of activating groups on the aromatic ring. chemspider.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Bromine Moiety of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While traditionally applied to aryl and vinyl halides (C(sp²)-X), significant progress has enabled their use with alkyl halides, including secondary C(sp³)-Br bonds like the one in this compound. However, these reactions are more challenging due to slower oxidative addition and competing side reactions like β-hydride elimination.

For the title compound, the presence of the free hydroxyl group presents an additional challenge, as it can interfere with many organometallic reagents and the catalyst itself. In practice, the alcohol would likely require protection (e.g., as a silyl (B83357) ether) prior to the coupling step.

Several named cross-coupling reactions could potentially be applied:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. While challenging, Suzuki couplings of secondary alkyl bromides have been reported, often requiring specialized ligands or substrates. wikipedia.org The reaction with an enantiopure secondary bromide has been shown to proceed with inversion of configuration. wikipedia.org Modern photoredox-mediated methods have further expanded the scope for C(sp³)-C(sp²) coupling. chemspider.comchemicalforums.com

Negishi Coupling: This involves coupling an organozinc reagent with an organic halide. It is a robust method for C(sp³)-C(sp²) bond formation, and catalysts with bulky, electron-rich phosphine (B1218219) ligands have been developed to facilitate the reaction with secondary alkyl halides. wikipedia.orgnih.govresearchgate.net

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and can be catalyzed by either nickel or palladium complexes. researchgate.net It is one of the earliest cross-coupling methods and has been successfully applied to secondary benzylic bromides. harvard.edu

Recent advancements in dual catalysis, combining photoredox catalysis with nickel or palladium, have provided milder and more general pathways for coupling C(sp³) electrophiles, often proceeding through radical intermediates. masterorganicchemistry.comnih.govchemicalbook.com

Coupling ReactionCoupling PartnerTypical Catalyst/Ligand SystemPotential Product TypeKey Considerations
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂, PPh₃ or specialized ligands1-Aryl-2-(4-fluorophenyl)ethanol derivativeRequires protection of the -OH group. Proceeds with inversion of configuration. wikipedia.org
NegishiOrganozinc halide (R-ZnX)Pd(dba)₂, SPhos or CPhos1-Alkyl/Aryl-2-(4-fluorophenyl)ethanol derivativeRequires protection of the -OH group. Tolerates more functional groups than Grignards. wikipedia.orgnih.gov
KumadaGrignard reagent (R-MgX)NiCl₂(dppp) or Pd(PPh₃)₄1-Alkyl/Aryl-2-(4-fluorophenyl)ethanol derivativeRequires protection of the acidic -OH group. Reagents are highly reactive. harvard.eduresearchgate.net
Photoredox/Nickel Dual CatalysisAlkyl/Aryl Halides or Carboxylic AcidsIr or Ru photocatalyst + Ni catalyst1-Alkyl/Aryl-2-(4-fluorophenyl)ethanol derivativeMilder conditions, radical mechanism, may still require -OH protection. nih.govchemicalbook.com

Derivatization Strategies and Functional Group Interconversions of this compound

Beyond the core reactions of oxidation, reduction, and substitution at the bromine center, the hydroxyl group of this compound offers a versatile handle for further derivatization and functional group interconversions. These transformations are essential for modulating the compound's properties or for incorporating it into larger molecular architectures.

Protection of the Hydroxyl Group: To prevent unwanted reactions of the alcohol in subsequent synthetic steps (such as organometallic additions or cross-couplings), it is often necessary to temporarily protect it. organic-chemistry.org Silyl ethers are among the most common protecting groups for alcohols due to their ease of installation and selective removal under mild conditions. wikipedia.orgwikipedia.org Reaction of the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a silyl triflate in the presence of a non-nucleophilic base like imidazole (B134444) or 2,6-lutidine affords the corresponding silyl ether. wikipedia.orgorganic-chemistry.org

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or ether. Standard esterification can be achieved using acyl chlorides or anhydrides. A particularly powerful method for chiral secondary alcohols is the Mitsunobu reaction . wikipedia.org This reaction allows for the formation of an ester by treating the alcohol with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with complete inversion of stereochemistry at the alcohol's chiral center, providing a route to the (S)-configured ester derivative from the (R)-alcohol. chem-station.comwikipedia.org

Conversion of Hydroxyl to Amino Group: The Mitsunobu reaction also provides a pathway to convert the alcohol into an amine with inversion of configuration. By using a nitrogen nucleophile like phthalimide (B116566) or an azide (e.g., from diphenylphosphoryl azide), an N-substituted or azido-derivative can be formed. organic-chemistry.org Subsequent deprotection (e.g., hydrazine (B178648) for the phthalimide) or reduction (e.g., H₂/Pd for the azide) yields the corresponding primary amine, resulting in the formation of (S)-2-amino-1-(4-fluorophenyl)ethanol.

TransformationReagentsProduct TypeKey Features
Silyl Ether Formation (Protection)TBDMSCl, Imidazole, DMFO-Silyl EtherProtects the alcohol; stable to many non-acidic/non-fluoride conditions. wikipedia.orgharvard.edu
Esterification (Mitsunobu)R'COOH, PPh₃, DEADEsterProceeds with complete inversion of stereochemistry at the alcohol center. chem-station.comwikipedia.org
Conversion to Amine (via Mitsunobu)1. Phthalimide, PPh₃, DEAD 2. H₂NNH₂AmineResults in an overall conversion of -OH to -NH₂ with inversion of stereochemistry. organic-chemistry.org
EtherificationNaH, then R'-X (e.g., CH₃I)EtherStandard Williamson ether synthesis conditions.

Mechanistic and Kinetic Studies on Reactions Involving R 2 Bromo 1 4 Fluorophenyl Ethanol

Elucidation of Biocatalytic Reaction Mechanisms for Enantioselective Syntheses of (R)-2-Bromo-1-(4-fluorophenyl)ethanol

While specific studies on the biocatalytic synthesis of this compound are not extensively documented, the general principles of biocatalytic reduction of α-haloketones provide a framework for its potential enzymatic synthesis. The integration of biocatalytic steps into synthetic pathways offers significant advantages, including milder reaction conditions and access to transformations that are difficult to achieve with traditional chemistry. polimi.it

The primary route for such a synthesis would involve the stereoselective reduction of the prochiral ketone, 2-bromo-1-(4-fluorophenyl)ethanone. Ketoreductases (KREDs) are a class of enzymes well-suited for this transformation. These enzymes can catalyze the reduction of a ketone to a specific chiral alcohol with high enantioselectivity.

A pertinent example is the use of commercially available KREDs for the synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through a process known as dynamic reductive kinetic resolution (DYRKR). alaska.edu In this process, the enzyme selectively reduces one enantiomer of the starting material, while the other enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of a single stereoisomer of the product. alaska.edu Studies have shown that different KREDs can produce either syn or anti diastereomers with high selectivity. alaska.edu For instance, KRED 110 has been shown to yield the anti (2S, 3S) isomer from various aromatic α-fluoro-β-keto esters, while KRED 130 favors the syn (2S, 3R) isomer. alaska.edu

This approach could be applied to the synthesis of this compound. A suitable KRED would stereoselectively reduce 2-bromo-1-(4-fluorophenyl)ethanone, using a cofactor such as NADPH, to yield the desired (R)-enantiomer. The mechanism would involve the transfer of a hydride from the cofactor to the carbonyl carbon of the substrate, guided by the enzyme's chiral active site to ensure the formation of the correct stereoisomer.

Table 1: Stereoselective Reduction of Aromatic α-Fluoro-β-Keto Esters using Ketoreductases (Analogous System)

Substrate (Aromatic Group) Enzyme Product Diastereomer Diastereomeric Excess (de) Enantiomeric Excess (ee)
Phenyl KRED 110 anti (2S, 3S) >99% >99%
Phenyl KRED 130 syn (2S, 3R) 90% >99%
4-Fluorophenyl KRED 110 anti (2S, 3S) >99% >99%
4-Fluorophenyl KRED 130 syn (2S, 3R) 88% >99%
4-Chlorophenyl KRED 110 anti (2S, 3S) >99% >99%
4-Chlorophenyl KRED 130 syn (2S, 3R) 86% >99%

Data adapted from a study on analogous α-fluoro-β-ketoesters. alaska.edu

Stereochemical Control Mechanisms in Asymmetric Catalysis Leading to this compound

A well-established method for the synthesis of this compound is the asymmetric reduction of its corresponding ketone, 2-bromo-1-(4-fluorophenyl)ethanone, using a chiral catalyst. chemicalbook.com The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of such a method, employing a chiral oxazaborolidine catalyst.

In a typical procedure, the reaction is carried out under an inert atmosphere. chemicalbook.com A solution of a borane (B79455) source, such as dimethylsulfide borane complex (BH₃·Me₂S), is added to the (R)-(+)-2-methyl-CBS-oxazaborolidine catalyst in an anhydrous solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The prochiral ketone, dissolved in THF, is then added dropwise to this mixture. chemicalbook.com The reaction proceeds to yield this compound with very high enantiomeric excess (>99% ee). chemicalbook.com

The mechanism of stereochemical control involves the formation of a complex between the CBS catalyst and the borane. The ketone then coordinates to this complex in a sterically defined manner. The oxazaborolidine catalyst has a rigid chiral structure that dictates the facial selectivity of the hydride transfer from the borane to the ketone's carbonyl group. The bulky groups on the catalyst direct the incoming ketone substrate, exposing one of its prochiral faces to the hydride attack, leading to the preferential formation of the (R)-alcohol.

Table 2: Asymmetric Synthesis of this compound

Component Role
2-Bromo-1-(4-fluorophenyl)ethanone Substrate
(R)-(+)-2-Methyl-CBS-oxazaborolidine Chiral Catalyst
Dimethylsulfide borane complex (BH₃·Me₂S) Hydride Source
Tetrahydrofuran (THF) Solvent
Result
Product This compound
Enantiomeric Excess (ee) >99%
Yield 100%

Data sourced from a documented synthetic procedure. chemicalbook.com

The use of the (S)-(-)-2-methyl-CBS-oxazaborolidine catalyst under identical conditions results in the formation of the corresponding (S)-enantiomer, (S)-2-bromo-1-(4-fluorophenyl)ethanol, also with excellent enantioselectivity. chemicalbook.com

Kinetic Profiles and Reaction Dynamics of this compound Transformations

The kinetics of reactions involving this compound are governed by the inherent reactivity of the α-halohydrin functional group arrangement. The precursor, 2-bromo-1-(4-fluorophenyl)ethanone, belongs to the class of α-haloketones, which are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple haloalkanes. up.ac.za This heightened reactivity is attributed to the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

Computational studies on the reactions of α-haloketones with nucleophiles have revealed that there are often competing reaction pathways, such as nucleophilic substitution (Sₙ2) and epoxidation (Favorskii rearrangement). up.ac.za These competing reactions can have low and comparable activation energies. up.ac.za For transformations of this compound, similar competing pathways are expected. For example, treatment with a base could lead to an intramolecular Sₙ2 reaction, where the hydroxyl group acts as a nucleophile to displace the bromide, forming a chiral epoxide, (R)-2-(4-fluorophenyl)oxirane.

The dynamics of such a reaction can be complex. For instance, in related systems, it has been suggested that the rate-determining step for epoxidation is not necessarily the formation of the transition state but rather the rotational barrier required for the molecule to adopt a conformation where the leaving group (bromide) is anti-periplanar to the attacking alkoxide oxygen. up.ac.za

The kinetics of the synthesis of this compound via the reduction of 2-bromo-1-(4-fluorophenyl)ethanone are also of interest. The reduction of α-haloketones can proceed through different mechanisms depending on the reducing agent. wikipedia.org In the case of the CBS reduction, the reaction rate will depend on the concentration of the substrate, the catalyst, and the borane reagent, as well as the temperature. The formation of the catalyst-borane complex is typically fast, and the rate-limiting step is often the hydride transfer to the coordinated ketone.

Computational and Theoretical Investigations of R 2 Bromo 1 4 Fluorophenyl Ethanol

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical methods are indispensable tools for elucidating the three-dimensional arrangements of atoms in a molecule and the relative stabilities of its different spatial orientations, known as conformations.

Density Functional Theory (DFT) Analysis of Conformational Stability and Preferred Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into their geometry and stability. researchgate.net For (R)-2-Bromo-1-(4-fluorophenyl)ethanol, DFT calculations, often employing a basis set like B3LYP/6-311G++(d,p), are used to perform a conformational analysis. nih.govresearchgate.net This analysis involves rotating the molecule around its single bonds, particularly the C1-C2 bond connecting the chiral alcohol carbon to the bromine-bearing carbon, to identify all possible stable conformers.

The calculations determine the optimized geometry for each conformer and its corresponding electronic energy. The conformer with the lowest energy is identified as the most stable, or ground-state, conformation. Other conformers are considered higher-energy and less populated at equilibrium. The energy differences between these conformers, often expressed in kJ/mol, reveal their relative stabilities. researchgate.net For example, theoretical studies on similar bromo-organic compounds have successfully identified the most stable conformers and quantified the energy differences between them. researchgate.net

Interactive Table: Representative DFT Data for Conformational Analysis Below is a representative table illustrating the kind of data generated from a DFT analysis for different potential conformers of this compound, based on the rotation around the C1-C2 bond.

ConformerDihedral Angle (Br-C2-C1-O)Relative Energy (kJ/mol)Population (%)
Anti-periplanar ~180°0.0075.3
Gauche 1 ~60°3.5014.5
Gauche 2 ~-60°4.1010.2

Note: The data presented are illustrative and representative of typical DFT calculation results for similar chiral haloalcohols.

Influence of Ortho-Bromo Substituents on Torsional Strain and Conformational Flexibility

While the bromine in this compound is not directly on the aromatic ring (ortho position), the principles of steric and torsional strain are highly relevant to the ethanolic backbone. The bulky bromine atom and the hydroxyl group attached to the chiral center create significant steric hindrance. This hindrance influences the torsional strain experienced during rotation around the C1-C2 bond.

The molecule's conformational flexibility is thereby restricted. The large size of the bromine atom compared to hydrogen leads to high-energy barriers for certain conformations where the bromine atom is eclipsed with the phenyl ring or the hydroxyl group. As a result, the molecule preferentially adopts staggered conformations, such as the anti-periplanar and gauche forms, to minimize these unfavorable steric interactions. researchgate.net The stability of these conformers is a delicate balance between steric repulsion and other non-covalent interactions, such as hydrogen bonding between the hydroxyl group and the bromine atom.

Electronic Structure Analysis and Halogen Effects on Reactivity

The electronic nature of a molecule dictates its reactivity. The presence of two different halogen atoms, bromine and fluorine, in this compound has a profound and complex influence on its electronic structure.

Inductive and Resonance Effects of Bromine and Fluorine on Aromatic Ring and Alcohol Reactivity

Halogens exert two primary electronic effects: the inductive effect and the resonance effect.

Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the pi-system of the benzene (B151609) ring through resonance. youtube.com This effect increases the electron density at the ortho and para positions. However, the efficiency of this resonance donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the ring. The smaller 2p orbital of fluorine overlaps more effectively with carbon's 2p orbital than the larger 4p orbital of bromine does. stackexchange.com

In the case of the 4-fluoro substituent, the strong inductive withdrawal generally outweighs the resonance donation, deactivating the ring but still directing incoming electrophiles to the ortho and para positions. csbsju.edu The bromine atom on the ethyl group primarily exerts a strong inductive pull, making the adjacent C2 carbon electron-deficient and the protons on it more acidic. This also influences the reactivity of the alcohol group. The electron-withdrawing nature of the fluorinated phenyl ring can increase the acidity of the hydroxyl proton, making it a better candidate for deprotonation.

Frontier Molecular Orbital (FMO) Theory Applications to this compound Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). youtube.com

For this compound, computational studies can calculate the energies and visualize the spatial distribution of the HOMO and LUMO.

HOMO: The HOMO is typically expected to have significant density on the oxygen atom of the alcohol and potentially the pi-system of the aromatic ring, indicating these are the primary sites for nucleophilic attack.

LUMO: The LUMO is likely to be centered on the antibonding σ* orbital of the Carbon-Bromine bond. youtube.com This is a classic feature for alkyl halides.

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO theory predicts that a nucleophilic attack on this molecule would likely occur at the C2 carbon, with the nucleophile's HOMO overlapping with the molecule's LUMO, leading to the displacement of the bromide leaving group. youtube.com

Interactive Table: Representative FMO Data This table shows hypothetical FMO data that would be obtained from a quantum chemical calculation.

Molecular OrbitalEnergy (eV)DescriptionImplication for Reactivity
LUMO -0.5Localized on C-Br σ* antibonding orbitalSite of nucleophilic attack
HOMO -8.2Localized on oxygen lone pairs and phenyl ringSite of protonation or electron donation
HOMO-LUMO Gap 7.7Indicates high kinetic stabilityRequires specific conditions for reaction

Note: The data presented are illustrative and representative of typical FMO calculation results for similar molecules.

Theoretical Modeling of Reaction Pathways and Transition States for this compound Synthesis and Derivatization

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing a roadmap of how reactants are converted into products. researchgate.net This involves mapping the potential energy surface of a reaction to identify key structures, including intermediates and, most importantly, transition states.

For the synthesis of this compound, a common route is the chiral reduction of the corresponding ketone, 2-bromo-1-(4-fluorophenyl)ethanone. Theoretical models can investigate this reaction by:

Modeling the interaction of the ketone with a reducing agent (e.g., a borane) and a chiral catalyst. taylorfrancis.com

Calculating the energies of the different possible transition states that lead to the (R) or (S) enantiomer.

Explaining the origin of stereoselectivity by identifying the lowest-energy transition state, which corresponds to the major product formed. rsc.org

For derivatization reactions, such as the esterification or etherification of the alcohol group, theoretical modeling can predict reaction feasibility and outcomes. For instance, in an SN2 reaction where the alcohol is converted to a better leaving group and then displaced, modeling can:

Calculate the activation energy barrier for the reaction.

Visualize the geometry of the transition state, confirming, for example, the backside attack characteristic of an SN2 mechanism.

Assess the influence of the bromo and fluoro substituents on the reaction rate by analyzing their electronic effects on the transition state's stability. researchgate.net

These computational investigations provide invaluable, atom-level detail that complements experimental work, guiding the development of efficient and selective synthetic routes. rsc.org

Stereoelectronic Interactions and Chiral Recognition in this compound Systems

The unique three-dimensional arrangement of atoms and the distribution of electron density in this compound are central to its chemical behavior and interactions with other molecules. Stereoelectronic effects, which encompass the influence of orbital interactions on the conformational preferences and reactivity of a molecule, and chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another, are critical aspects of its chemistry. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related chiral molecules, such as other benzylic alcohols and halohydrins.

Stereoelectronic Interactions:

The conformational preferences of this compound are dictated by a delicate balance of steric and electronic interactions. The presence of a fluorine atom on the phenyl ring and a bromine atom on the ethyl side chain introduces significant electronic perturbations. The fluorine atom, being highly electronegative, influences the electron distribution of the aromatic ring and can participate in non-covalent interactions. Similarly, the bromine atom and the hydroxyl group are key players in directing the molecule's conformation through intramolecular hydrogen bonding and other weak interactions.

Computational methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis are powerful tools to dissect these intricate interactions. For instance, studies on fluorinated benzyl (B1604629) alcohol derivatives have shown that the interplay between the hydroxyl group and the fluorine substituent can lead to specific conformational preferences. These analyses can quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformers over others.

Chiral Recognition:

Chiral recognition is a phenomenon of fundamental importance in chemistry and biology, underpinning the specificity of enzymes, the action of chiral drugs, and the mechanisms of asymmetric catalysis. The ability of this compound to engage in chiral recognition is rooted in its capacity to form diastereomeric complexes with other chiral molecules, where the interactions in the homochiral (e.g., R with R) and heterochiral (e.g., R with S) pairings are energetically distinct.

These differences in interaction energies arise from the specific non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that are established between the two chiral entities. The precise geometry of the interacting pair, governed by stereoelectronic factors, determines the strength and nature of these interactions.

A pertinent example can be found in the computational and spectroscopic investigation of the diastereomeric adducts formed between (S)-1-(4-fluorophenyl)ethanol, a structurally similar compound, and the enantiomers of 2-butanol. This study, employing a combination of mass-selected resonant two-photon ionization spectroscopy and infrared depletion spectroscopy, alongside D-DFT calculations, provided quantitative evidence for chiral recognition. The research revealed that the homochiral complex is more stable than the heterochiral diastereomer in both the ground and excited states.

The following table summarizes the calculated relative energies of the most stable conformers of the homochiral and heterochiral complexes of (S)-1-(4-fluorophenyl)ethanol and (S)- or (R)-2-butanol, as determined by D-B3LYP/6-31++G** level of theory. This data serves as a compelling model for the types of energetic differences that would be expected in chiral recognition scenarios involving this compound.

Table 1: Relative Energies of Diastereomeric Complexes of (S)-1-(4-fluorophenyl)ethanol and 2-butanol

Complex Conformer Relative Energy (kcal/mol)
Homochiral [FE(S)·B(S)] A +0.20
B 0.00
Heterochiral [FE(S)·B(R)] A +0.30
B +0.46

Data sourced from a study on the chiral recognition between 1-(4-fluorophenyl)ethanol (B1199365) and 2-butanol. The energies are relative to the most stable homochiral adduct.

The data clearly indicates a discernible energy difference between the most stable homochiral and heterochiral complexes, which is the essence of chiral recognition. Similar computational approaches applied to this compound would likely reveal analogous trends, with the specific energy differences being modulated by the presence of the bromine atom. The synthesis of this compound has been achieved with a high enantiomeric excess of over 99%, underscoring the practical relevance of understanding its chiral properties. chemicalbook.com

Advanced Synthetic Applications of R 2 Bromo 1 4 Fluorophenyl Ethanol As a Chiral Building Block

Role in the Enantioselective Synthesis of Complex Chiral Organic Molecules

The primary role of (R)-2-bromo-1-(4-fluorophenyl)ethanol in enantioselective synthesis is to serve as a source of chirality. bldpharm.com As a chiral building block, it provides a pre-existing, well-defined stereocenter that can be incorporated into a larger, more complex molecule, thereby avoiding the often challenging step of creating chirality from an achiral precursor. The synthesis of the title compound itself with high enantiomeric purity is a critical first step. A common and effective method is the asymmetric reduction of the corresponding ketone, 2-bromo-1-(4-fluorophenyl)ethanone. chemicalbook.comrsc.org

One of the most powerful techniques for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method employs a chiral oxazaborolidine catalyst, such as (R)-(+)-2-methyl-CBS-oxazaborolidine, in the presence of a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). chemicalbook.com This catalytic system directs the delivery of a hydride to one face of the prochiral ketone, resulting in the formation of the (R)-alcohol with very high levels of stereocontrol. Research has demonstrated that this reaction can proceed to completion and achieve an enantiomeric excess (ee) of over 99%. chemicalbook.com

Once obtained in high optical purity, this compound can be used in a variety of stereospecific reactions. The hydroxyl group can be protected or activated, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. These substitutions occur at the adjacent carbon, and because the stereocenter is already set, the reaction often proceeds with high diastereoselectivity, influencing the stereochemistry of newly formed centers relative to the existing one. This strategy is fundamental to the construction of molecules with multiple stereocenters, a common feature in many natural products and pharmaceuticals. researchgate.netresearchgate.net

Table 1: CBS Reduction for the Synthesis of this compound This table summarizes a typical laboratory-scale synthesis.

ParameterValue/DescriptionSource
Starting Material 2-Bromo-1-(4-fluorophenyl)ethan-1-one chemicalbook.com
Catalyst (R)-(+)-2-Methyl-CBS-oxazaborolidine chemicalbook.com
Reducing Agent Borane-dimethyl sulfide complex (BH₃·Me₂S) chemicalbook.com
Solvent Anhydrous Tetrahydrofuran (B95107) (THF) chemicalbook.com
Temperature Room Temperature chemicalbook.com
Yield 100% (crude) chemicalbook.com
Enantiomeric Excess (ee) >99% chemicalbook.com
Purification Silica gel column chromatography chemicalbook.com

Precursor to Optically Active Beta-Adrenergic Receptor Blockers and Related Pharmaceutical Scaffolds

While not a direct precursor in the most common industrial syntheses, the structural motif of this compound is highly relevant to the synthesis of chiral 1,2-amino alcohols. This class of compounds forms the core structure of many pharmaceuticals, most notably the beta-adrenergic receptor blockers (beta-blockers). researchgate.netnih.govorganic-chemistry.org The synthesis of these crucial pharmaceutical intermediates can be achieved from chiral halohydrins like the title compound.

The key transformation involves the nucleophilic displacement of the bromine atom by an amine. This reaction opens an epoxide formed in situ or proceeds via a direct SN2 reaction, establishing the vicinal amino alcohol functionality with a defined stereochemistry. For example, reaction with a primary amine (R-NH₂) would yield a chiral N-substituted 2-amino-1-(4-fluorophenyl)ethanol (B1265664) derivative. This approach provides a reliable method for producing optically active amino alcohols, which are essential for ensuring the stereospecific binding of a drug to its biological target. acs.org

A prominent example of a complex pharmaceutical built from similar chiral precursors is Ezetimibe, a cholesterol absorption inhibitor. newdrugapprovals.orgnewdrugapprovals.org The synthesis of Ezetimibe involves the coupling of chiral intermediates to construct its characteristic β-lactam ring and side chain, which features a (S)-hydroxyl group. patsnap.comgoogle.com The stereochemistry of this hydroxyl group is critical for the drug's activity. Syntheses of Ezetimibe and its analogues rely on the use of optically pure building blocks, often chiral alcohols, to control the three stereocenters in the final molecule. newdrugapprovals.orggoogle.com The principles used in creating the chiral alcohol in Ezetimibe are analogous to those used for preparing this compound, highlighting the importance of such chiral synthons in constructing complex pharmaceutical scaffolds. newdrugapprovals.org

Intermediate in the Formation of Specific Halogenated Heterocyclic Systems and Derivatives

The bifunctional nature of this compound makes it a versatile intermediate for synthesizing halogenated heterocyclic compounds, particularly those containing nitrogen. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom allows for intramolecular cyclization reactions to form rings.

One important class of heterocycles accessible from this precursor are chiral aziridines. Aziridines are three-membered rings containing a nitrogen atom and are valuable intermediates in organic synthesis. nih.govnih.gov The synthesis can be envisioned as a two-step process starting from the chiral bromohydrin. First, the hydroxyl group is converted into a better leaving group (e.g., a sulfonate ester). Then, treatment with an amine (like ammonia) leads to an initial substitution at the bromine-bearing carbon, followed by an intramolecular cyclization where the nitrogen attacks the carbon with the sulfonate leaving group, forming the aziridine (B145994) ring. The stereochemistry of the starting alcohol dictates the stereochemistry of the final aziridine. rsc.org

Another significant application is in the synthesis of chiral morpholine (B109124) derivatives. banglajol.info Morpholines are six-membered heterocyclic rings containing both nitrogen and oxygen. A synthetic route could involve the reaction of this compound with an N-protected aminoethanol derivative. Subsequent intramolecular cyclization, where the oxygen from the starting alcohol displaces the bromine atom (Williamson ether synthesis), would form the morpholine ring. Alternatively, electrophile-induced cyclization of N-allyl-β-amino alcohols, which can be derived from the title compound, is a known method for producing substituted chiral morpholines. banglajol.info In these syntheses, the fluorophenyl group remains attached to the heterocyclic core, yielding specific halogenated derivatives.

Table 2: Potential Heterocyclic Systems from this compound

Heterocycle ClassGeneral Synthetic StrategyKey Features of ProductRelevant Literature Principles
Chiral Aziridines Conversion of hydroxyl to leaving group, followed by reaction with an amine and intramolecular cyclization.Three-membered N-heterocycle; retains fluorine and bromine (if not displaced); stereochemistry controlled by starting material. rsc.org, nih.gov
Chiral Morpholines Reaction with an aminoethanol derivative followed by intramolecular Williamson ether synthesis.Six-membered O,N-heterocycle; retains fluorine; stereochemistry controlled by starting material. banglajol.info

Utilization in Multi-Step Total Synthesis Sequences of Natural Products and Analogues

In the context of total synthesis, a chiral building block like this compound serves as a foundational piece from which a more complex molecular architecture is constructed. miamioh.eduvdoc.pub Its value lies in providing a reliable and efficient entry point to a specific stereochemical configuration, saving numerous steps that would otherwise be required for chiral resolution or asymmetric catalysis later in the synthesis. libretexts.org Multi-step syntheses are carefully planned sequences of reactions designed to build a target molecule from simple, often commercially available starting materials. syrris.jp

While a specific total synthesis of a natural product starting directly from this compound is not prominently documented in general literature, its application is well-illustrated in the synthesis of complex pharmaceutical agents that can be considered natural product analogues. The synthesis of Ezetimibe, mentioned previously, is a prime example of a multi-step sequence where the stereochemical integrity of chiral alcohol intermediates is paramount for the successful construction of the final active pharmaceutical ingredient. newdrugapprovals.orggoogle.com

The general strategy in such a synthesis involves several key stages:

Synthesis of the Chiral Building Block: Preparation of the optically pure bromohydrin, for instance, via CBS reduction. chemicalbook.com

Functional Group Interconversion and Coupling: The chiral block is chemically modified. For example, the bromine might be displaced in a coupling reaction to attach a side chain, and the hydroxyl group might be protected to prevent it from interfering with subsequent reactions.

Construction of the Core Scaffold: Key ring-forming reactions, such as the Staudinger synthesis for the β-lactam ring in Ezetimibe, are performed. The stereochemistry of the chiral building block directs the stereochemical outcome of these cyclizations.

Final Elaboration and Deprotection: The final functional groups are installed, and any protecting groups are removed to unveil the target molecule. google.com

This modular approach, relying on the assembly of well-defined chiral fragments, is a cornerstone of modern synthetic chemistry for producing complex molecules, including natural products and their structurally related analogues. libretexts.orgsyrris.jp

Q & A

Q. What are the established synthetic routes for (R)-2-Bromo-1-(4-fluorophenyl)ethanol, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via nucleophilic substitution or biocatalytic methods. For example, bromination of 1-(4-fluorophenyl)ethanol using HBr or enzymatic reduction of 2-bromo-1-(4-fluorophenyl)ethanone with Rhodotorula rubra can yield the (R)-enantiomer . Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) critically affect enantioselectivity. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while enzymatic methods require pH control (6.5–7.5) and cofactor regeneration systems (e.g., glucose dehydrogenase) to maintain >99% ee .

Q. How is the compound characterized structurally, and what analytical techniques validate its configuration?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming absolute configuration. For example, analogous brominated acetophenone derivatives (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) have been resolved using SHELX software for structure refinement, reporting bond angles (C-Br: 1.89–1.92 Å) and torsion angles to confirm stereochemistry . Chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation ([α]D25^{25}_D = +15° to +20°) are used for purity validation .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as a corrosive solid (UN 3261) and requires handling in a fume hood with PPE (nitrile gloves, lab coat). It reacts violently with strong bases, releasing HBr. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste . Storage recommendations include inert atmospheres (N2_2) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for industrial-scale production?

Biocatalytic routes using engineered ketoreductases (e.g., KRED-101 from Lactobacillus brevis) offer scalable enantioselective reduction of 2-bromo-1-(4-fluorophenyl)ethanone. Process intensification strategies include:

  • Immobilized enzymes : Silica-encapsulated enzymes retain >90% activity after 10 cycles .
  • Solvent engineering : Aqueous-organic biphasic systems (e.g., 30% MTBE) improve substrate solubility and product yield (up to 91%) .
  • In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress and enantiomeric excess in real time .

Q. What challenges arise in crystallographic studies of halogenated ethanol derivatives?

Key challenges include:

  • Crystal twinning : Bromine’s heavy atom effect can cause diffraction overlap. Data collection at low temperatures (100 K) minimizes thermal motion .
  • Disorder modeling : Flexible ethanol moieties require multi-conformer refinement in SHELXL (ADPs constrained to 0.02 Å2^2) .
  • Weak scattering : Synchrotron radiation (λ = 0.7–1.0 Å) enhances data resolution for low-symmetry space groups (e.g., P21_1) .

Q. How do substituents on the phenyl ring influence biological activity?

Structure-activity relationship (SAR) studies of analogs reveal:

  • Electron-withdrawing groups (F, Cl) : Enhance stability against oxidative metabolism (t1/2_{1/2} increased by 40% for 4-F vs. 4-H) .
  • Steric effects : Ortho-substituents reduce binding affinity to β-adrenoreceptors (IC50_{50} > 1 μM vs. 0.2 μM for para-substituted) .
  • Chirality : (R)-configuration is critical for agonist activity (e.g., denopamine), with a 100-fold potency difference vs. (S)-enantiomers .

Q. What are the environmental impacts of synthetic byproducts, and how can they be mitigated?

Brominated byproducts (e.g., HBr, 4-fluorophenol) are persistent in aquatic systems. Mitigation strategies include:

  • Green solvents : Cyclopentyl methyl ether (CPME) reduces toxicity vs. DMF .
  • Catalytic recycling : Pd/C catalysts recover Br^- ions for reuse in bromination .
  • Biodegradation assays : Pseudomonas putida strains degrade 4-fluorophenyl residues under aerobic conditions (90% removal in 72 h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.